

Structural Basis of ATX Inhibitor 17 Binding to Autotaxin: A Technical Guide

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Compound of Interest					
Compound Name:	ATX inhibitor 17				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the binding of the potent inhibitor FP-Cpd-17 to autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a prime therapeutic target. This document outlines the quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Autotaxin and Inhibitor 17

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to initiate a variety of downstream signaling cascades that regulate cell proliferation, migration, and survival.

FP-Cpd-17 is a potent, type IV autotaxin inhibitor. Type IV inhibitors are characterized by their unique binding mode, occupying both the hydrophobic substrate-binding pocket and an adjacent allosteric tunnel, without directly interacting with the catalytic zinc ions in the active site. This mode of inhibition effectively blocks substrate access to the active site. The chemical structure of FP-Cpd-17 is presented below.



Inhibitor Name	Chemical Structure		
FP-Cpd-17			

Quantitative Data: Binding of FP-Cpd-17 to Autotaxin

The following table summarizes the available quantitative data for the interaction of FP-Cpd-17 with autotaxin. While a direct dissociation constant (Kd) or inhibition constant (Ki) is not readily available in the public literature, the half-maximal inhibitory concentration (IC50) provides a robust measure of its inhibitory potency.

Inhibitor	Target	Assay Substrate	IC50 (nM)	PDB ID of Co- crystal Structure
FP-Cpd-17	Autotaxin (rat)	Lysophosphatidyl choline (LPC)	20[1]	5M0M[1]

Structural Basis of Binding

The co-crystal structure of rat autotaxin in complex with FP-Cpd-17 (PDB ID: 5M0M) reveals the molecular details of its inhibitory mechanism.[1] As a type IV inhibitor, FP-Cpd-17 spans two



key regions of the enzyme: the hydrophobic pocket and the adjacent tunnel.

Key Interactions:

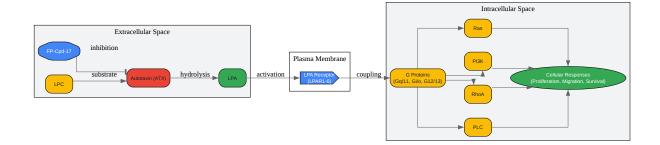
- Hydrophobic Pocket: The dichlorocarbamate moiety of FP-Cpd-17 extends into the deep, hydrophobic pocket that normally accommodates the acyl chain of the LPC substrate. This region is lined with hydrophobic residues, and the inhibitor forms van der Waals interactions with residues such as Phe273 and Trp274.[1]
- Allosteric Tunnel: The steroid-like core of FP-Cpd-17 occupies the allosteric tunnel. This
 tunnel is a known secondary binding site for LPA and certain steroids. Within the tunnel, the
 inhibitor can form hydrogen bonds with residues like Tyr81 and Trp260.[1]
- Linker Region: A piperidine linker connects the hydrophobic tail and the steroid core, positioning them optimally within the pocket and tunnel, respectively.

This dual occupancy effectively blocks the entry of the natural substrate, LPC, into the catalytic site, thus inhibiting the production of LPA. A key feature of type IV inhibitors is that they do not directly chelate the catalytic zinc ions.

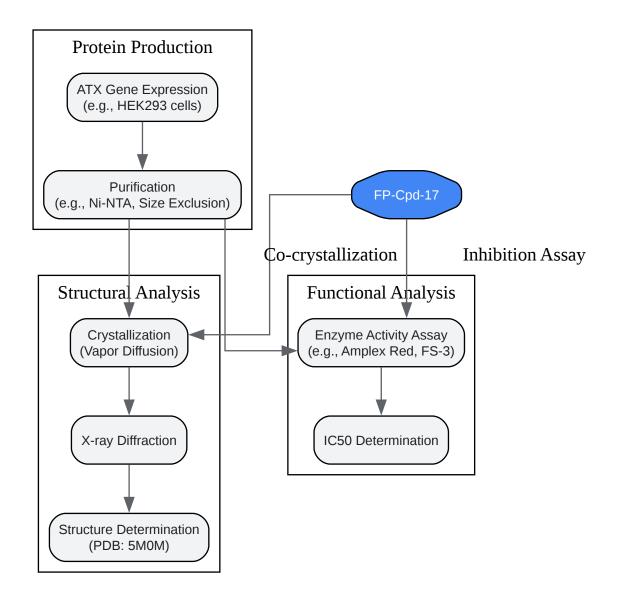
Signaling Pathways and Experimental Workflows Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the subsequent downstream cellular responses.









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References

• 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]







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